molecular formula C9H9NO3S B2403924 Benzoxazole, 5-(ethylsulfonyl)- CAS No. 882747-36-6

Benzoxazole, 5-(ethylsulfonyl)-

Cat. No.: B2403924
CAS No.: 882747-36-6
M. Wt: 211.24
InChI Key: NBJKSWKTTYHJNQ-UHFFFAOYSA-N
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Description

Benzoxazole, 5-(ethylsulfonyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with an ethylsulfonyl group at the 5-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

Benzoxazole derivatives, including “5-(ethanesulfonyl)-1,3-benzoxazole”, are known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases , among others. These targets play crucial roles in cellular processes, and their inhibition or activation can lead to significant changes in cellular function.

Mode of Action

The interaction of “5-(ethanesulfonyl)-1,3-benzoxazole” with its targets results in changes in the activity of these targets. For instance, some benzoxazole derivatives have been found to inhibit DNA topoisomerases , which are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Inhibition of these enzymes can lead to the prevention of cancer cell proliferation.

Biochemical Pathways

Given the targets of benzoxazole derivatives, it is likely that they affect pathways related to cell proliferation, inflammation, and other disease-related processes

Pharmacokinetics

The pharmacokinetics of similar benzoxazole derivatives have been studied . These studies can provide insights into the likely ADME properties of “5-(ethanesulfonyl)-1,3-benzoxazole”.

Result of Action

The molecular and cellular effects of “5-(ethanesulfonyl)-1,3-benzoxazole” are likely to be dependent on its mode of action and the specific targets it interacts with. Given its potential targets, this compound may have anti-cancer, anti-inflammatory, and other pharmacological effects . .

Preparation Methods

The synthesis of benzoxazole, 5-(ethylsulfonyl)- typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Benzoxazole, 5-(ethylsulfonyl)- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzoxazole, 5-(ethylsulfonyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Benzoxazole, 5-(ethylsulfonyl)- can be compared with other benzoxazole derivatives such as:

  • 5-nitro-2-(4-butylphenyl)benzoxazole
  • 2-(4-butylphenyl)oxazolo[4,5-b]pyridine

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications .

Properties

IUPAC Name

5-ethylsulfonyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-2-14(11,12)7-3-4-9-8(5-7)10-6-13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJKSWKTTYHJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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